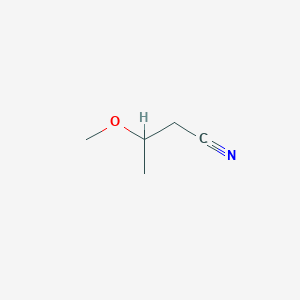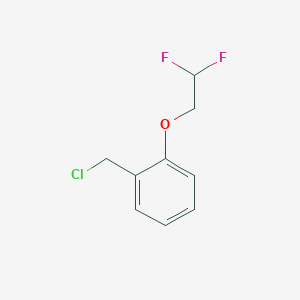
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene, commonly known as Difluoromethylornithine (DFMO), is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer, parasitic infections, and neurological disorders.
Mecanismo De Acción
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene exerts its pharmacological effects by inhibiting the activity of ODC, which is the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer, parasitic infections, and neurological disorders. By depleting polyamines, this compound can inhibit the growth and proliferation of tumor cells, parasites, and other disease-causing agents.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in different disease models. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in tumor cells. This compound has also been shown to decrease angiogenesis, invasion, and metastasis of tumor cells. In parasitic infections, this compound has been shown to reduce the parasitic load and improve the survival of infected animals. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene has several advantages as a research tool for studying various diseases. It is a potent and specific inhibitor of ODC, which makes it an ideal tool for studying the role of polyamines in disease pathogenesis. This compound is also relatively non-toxic and has a good safety profile in humans, which makes it a promising candidate for clinical trials. However, this compound has some limitations as a research tool. Its mechanism of action is not fully understood, and its effects on other enzymes and pathways are not well characterized. This compound also has some off-target effects, which may limit its specificity in certain disease models.
Direcciones Futuras
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene has several potential future directions for research and development. In cancer, this compound is currently being investigated as a chemopreventive agent for various types of cancer, including colorectal cancer, breast cancer, and prostate cancer. This compound is also being studied in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. In parasitic infections, this compound is being investigated as a potential treatment for drug-resistant strains of parasites. In neurodegenerative diseases, this compound is being studied as a potential neuroprotective agent and disease-modifying therapy. Overall, this compound has a promising future as a therapeutic agent for various diseases, and further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene can be synthesized by the reaction of 2,2-difluoroethanol with 1-chloromethyl-2-nitrobenzene in the presence of sodium hydride. The resulting nitro compound is then reduced with hydrogen gas over a palladium catalyst to yield this compound.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of tumor cells by depleting polyamines. This compound has also been investigated for its potential use in the treatment of parasitic infections, such as African trypanosomiasis and leishmaniasis. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(chloromethyl)-2-(2,2-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCIQOFAYHKTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

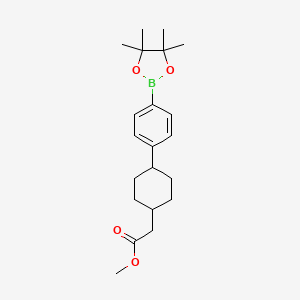
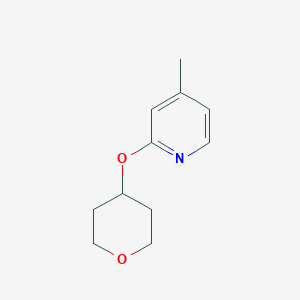
![3-Amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2788105.png)
![N-(benzo[d]thiazol-2-yl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B2788106.png)

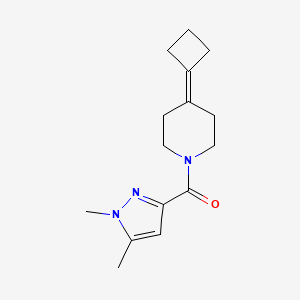



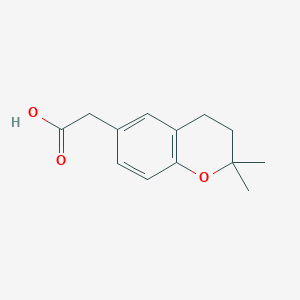
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788122.png)
![N-(4-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2788123.png)
